molecular formula C7H5ClFNO3 B13707612 2-Chloro-6-fluoro-3-nitroanisole

2-Chloro-6-fluoro-3-nitroanisole

Cat. No.: B13707612
M. Wt: 205.57 g/mol
InChI Key: WNYKPCZQTDKIIH-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-nitroanisole is a substituted aromatic compound featuring a benzene ring with methoxy (-OCH₃), nitro (-NO₂), chlorine (Cl), and fluorine (F) substituents. Its molecular formula is C₇H₅ClFNO₃, with an estimated molecular weight of 205.57 g/mol (calculated by adjusting the molecular weight of 2-fluoro-6-nitroanisole [171.12 g/mol] to account for the chlorine substitution ). The substituents occupy positions 2 (Cl), 3 (NO₂), and 6 (F), with the methoxy group at position 1. This compound is of interest in organic synthesis due to its electron-withdrawing groups (NO₂, Cl, F), which influence reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Properties

Molecular Formula

C7H5ClFNO3

Molecular Weight

205.57 g/mol

IUPAC Name

3-chloro-1-fluoro-2-methoxy-4-nitrobenzene

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,1H3

InChI Key

WNYKPCZQTDKIIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-nitroanisole typically involves multi-step reactions starting from anisole. The process includes:

    Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Halogenation: The nitrated anisole is then subjected to halogenation using chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro groups.

Industrial Production Methods: Industrial production of 2-Chloro-6-fluoro-3-nitroanisole may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Amines: From reduction of the nitro group.

    Aldehydes/Acids: From oxidation of the methoxy group.

    Substituted Anisoles: From nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-6-fluoro-3-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (chloro, fluoro, and nitro) influence its reactivity and interaction with biological molecules. These interactions can affect enzyme activity, protein binding, and cellular pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-chloro-6-fluoro-3-nitroanisole and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Reactivity
2-Chloro-6-fluoro-3-nitroanisole Not available C₇H₅ClFNO₃ 205.57 (estimated) 1-OCH₃, 2-Cl, 3-NO₂, 6-F Intermediate in agrochemical/pharmaceutical synthesis
2-Fluoro-6-nitroanisole 484-94-6 C₇H₆FNO₃ 171.12 1-OCH₃, 2-F, 3-NO₂ Precursor for dyes and ligands
2,3-Difluoro-6-nitroanisole 66684-60-4 C₇H₅F₂NO₃ 189 (calculated) 1-OCH₃, 2-F, 3-F, 6-NO₂ Versatile building block in organic synthesis
3-Chloro-2-fluoroanisole 261762-56-5 C₇H₆ClFO 160.45 (calculated) 1-OCH₃, 2-F, 3-Cl Intermediate in polymer chemistry
2-Chloro-3-fluoro-6-nitroaniline 1482558-25-7 C₆H₄ClFN₂O₂ 190.56 (calculated) 1-NH₂, 2-Cl, 3-F, 6-NO₂ Dye synthesis and pharmaceutical research

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 2-chloro-6-fluoro-3-nitroanisole significantly reduces electron density at the aromatic ring, making it less reactive toward electrophilic substitution compared to non-nitrated analogs like 3-chloro-2-fluoroanisole .
  • Halogen Interactions: The presence of both Cl and F substituents introduces steric and electronic effects. Fluorine’s strong electronegativity increases ring polarization, while chlorine’s larger size may hinder certain reactions .

Biological Activity

Introduction

2-Chloro-6-fluoro-3-nitroanisole is a halogenated nitro compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antileishmanial and antitrypanosomal properties, as well as its toxicological profile.

Chemical Structure and Properties

2-Chloro-6-fluoro-3-nitroanisole can be characterized by its chemical structure, which includes a chloro group, a fluoro group, and a nitro group attached to an anisole framework. The presence of these substituents is crucial for its biological activity.

Chemical Structure

ComponentDescription
Chloro GroupEnhances lipophilicity and reactivity
Fluoro GroupIncreases metabolic stability
Nitro GroupContributes to biological activity

Antileishmanial and Antitrypanosomal Activity

Recent studies have indicated that compounds containing nitro, chloro, and fluoro groups exhibit significant antileishmanial and antitrypanosomal activities. These activities are vital in the context of neglected tropical diseases (NTDs) such as leishmaniasis and Chagas disease.

  • Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve interference with the parasite's metabolic processes, leading to cell death. The presence of the nitro group is particularly important as it can undergo reduction within the parasite, generating reactive species that are toxic to the organism .
  • Case Studies : A review of over 90 compounds showed that those with halogenated derivatives demonstrated promising IC50 values in vitro against Leishmania and Trypanosoma species. Specific studies highlighted the effectiveness of 2-chloro-6-fluoro-3-nitroanisole in inhibiting the growth of these parasites, suggesting it could serve as a lead compound for further drug development .

Toxicological Profile

While exploring the biological activity, it is also essential to consider the toxicological aspects of 2-chloro-6-fluoro-3-nitroanisole. The International Agency for Research on Cancer (IARC) has evaluated various nitro compounds for their carcinogenic potential. Although specific data on this compound is limited, similar compounds have shown varying degrees of toxicity.

  • Toxicity Studies : Preliminary studies indicate that while some halogenated nitro compounds exhibit cytotoxicity towards mammalian cells, further investigations are necessary to establish the safety profile of 2-chloro-6-fluoro-3-nitroanisole .

Research Findings Summary

The following table summarizes key findings related to the biological activity and toxicity of 2-chloro-6-fluoro-3-nitroanisole:

Study FocusKey Findings
Antileishmanial ActivitySignificant inhibition of Leishmania spp. growth
Antitrypanosomal ActivityEffective against Trypanosoma cruzi
ToxicityPotential cytotoxic effects; further studies needed

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